1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-acetyl-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7(13)9-5-10(8(2)14)12(16-4)6-11(9)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPIPHLQGRBQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374135 | |
| Record name | 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3098-67-7 | |
| Record name | 1,1'-(4,6-Dimethoxy-1,3-phenylene)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3098-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Initial Academic Interest in Diacetylated Dimethoxybenzene Derivatives
The emergence of diacetylated dimethoxybenzene derivatives is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Discovered by Charles Friedel and James Crafts in 1877, this reaction provides a method to attach substituents to an aromatic ring. nih.gov The acylation variant of this reaction, which uses an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride, is the primary method for synthesizing aryl ketones. nih.gov
The initial academic interest in the diacylation of activated aromatic rings such as 1,3-dimethoxybenzene (B93181) stemmed from the desire to understand the directing effects of substituent groups and the limits of electrophilic aromatic substitution. Methoxy (B1213986) groups are strong activating, ortho-para directing groups. Therefore, the acylation of 1,3-dimethoxybenzene predictably yields a mono-acylated product, 1-(2,4-dimethoxyphenyl)ethanone. However, driving the reaction further to achieve di-substitution presents a greater challenge. The first acetyl group, being an electron-withdrawing meta-director, deactivates the ring, making the second acylation more difficult.
Achieving the synthesis of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, also known as 1,3-diacetyl-4,6-dimethoxybenzene, requires forcing conditions or specific catalytic systems to overcome this deactivation. Research in this area focuses on optimizing reaction conditions—such as the choice of Lewis acid, solvent, and temperature—to produce the desired disubstituted product efficiently. Polyphosphoric acid (PPA) has been explored as a medium for such acylations, as it can facilitate the reaction, sometimes without causing the ether cleavage that can be problematic with strong Lewis acids like aluminum chloride. The study of such reactions has been crucial for expanding the synthetic chemist's toolkit, allowing for the creation of highly functionalized aromatic platforms for further chemical elaboration.
Significance of Acetophenone and Dimethoxybenzene Motifs in Organic Synthesis and Medicinal Chemistry
The structural importance of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone can be appreciated by examining its two key components: the acetophenone (B1666503) and dimethoxybenzene motifs.
Acetophenone Motif: The acetophenone framework is a ubiquitous feature in both natural products and synthetic pharmaceuticals. nih.gov As a simple aromatic ketone, it serves as a versatile precursor in a multitude of organic reactions. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov For instance, various acetophenone derivatives have been designed and synthesized as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for treating neurodegenerative diseases. nih.govnih.gov The carbonyl group of the acetophenone moiety is a key functional handle, readily participating in reactions like aldol (B89426) condensations, reductions to alcohols, and conversion to oximes and hydrazones, making it an ideal synthon for building molecular complexity. nih.gov
Dimethoxybenzene Motif: The dimethoxybenzene scaffold is also a privileged structure in medicinal chemistry and is found in numerous bioactive natural products. The methoxy (B1213986) groups significantly influence the electronic properties of the benzene (B151609) ring, making it electron-rich and susceptible to electrophilic substitution. This inherent reactivity is often exploited in the synthesis of complex molecular targets. Furthermore, the methoxy groups can play a direct role in biological activity by forming crucial hydrogen bonds with enzyme active sites or receptors. The specific substitution pattern, such as the 1,3-dimethoxy arrangement, provides a distinct structural and electronic environment that can be tailored for specific applications, from materials science to the development of pharmaceutical agents. researchgate.netclockss.org
The combination of two acetyl groups with a dimethoxybenzene core in this compound creates a symmetrical, highly functionalized molecule that serves as a valuable intermediate for constructing larger, often biologically active, compounds.
Overview of Research Trajectories Pertaining to 1 5 Acetyl 2,4 Dimethoxyphenyl Ethanone
Multi-Step Synthesis Strategies for this compound
The creation of this compound can be approached through carefully planned multi-step sequences. These strategies are designed to build the molecule by progressively introducing the required functional groups onto a foundational aromatic ring.
Preparation from Resorcinol (B1680541) through Sequential Acetylation and Methylation
A primary synthetic route to this compound begins with the readily available precursor, resorcinol (1,3-dihydroxybenzene). This pathway involves a two-stage process: a double Friedel-Crafts acylation followed by a double methylation (Williamson ether synthesis).
The first stage is the diacetylation of resorcinol to form the key intermediate 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone. This is an electrophilic aromatic substitution where two acetyl groups are introduced onto the resorcinol ring. The reaction is typically carried out using an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst.
The subsequent stage involves the methylation of the two phenolic hydroxyl groups of the diacetylated intermediate. This O-methylation is commonly achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate). This step converts the dihydroxy intermediate into the final product, this compound, which is also known as 1,3-diacetyl-4,6-dimethoxybenzene. lookchem.com
Alternative Synthetic Routes and Process Optimization Techniques
An alternative and more direct approach to synthesizing this compound involves starting from 1,3-dimethoxybenzene (B93181). researchgate.netacs.org This method employs a one-pot Friedel-Crafts diacylation.
In this reaction, 1,3-dimethoxybenzene is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). chegg.comchegg.com The two methoxy (B1213986) groups on the benzene ring are strong activating groups and direct the incoming electrophiles (acetyl groups) to the ortho and para positions. Due to the symmetrical nature of 1,3-dimethoxybenzene, the acylation occurs at the highly activated C4 and C6 positions, leading directly to the formation of this compound.
Process optimization for this type of reaction often focuses on catalyst choice, solvent, and temperature control to maximize yield and minimize side products. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can lead to complex workup procedures. organic-chemistry.org Research into more efficient and recyclable catalysts is an ongoing area of process optimization.
Green Chemistry Approaches in the Synthesis of Acetyl-Dimethoxyphenyl Derivatives
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic methods for Friedel-Crafts acylation and O-methylation reactions, which are key to producing acetyl-dimethoxyphenyl derivatives.
Green Acylation: Conventional Friedel-Crafts acylations often use stoichiometric amounts of corrosive and hazardous Lewis acids like AlCl₃, generating significant waste. digitellinc.com Greener alternatives focus on using catalytic systems that are more efficient and recyclable. These include:
Solid Acid Catalysts: Heterogeneous catalysts such as zeolites, sulfated zirconia, or p-toluenesulfonic acid supported on graphite (B72142) can facilitate acylation under solvent-free conditions, simplifying catalyst separation and reuse. ijcps.orgresearchgate.net
Ionic Liquids: Ionic liquids can act as both solvents and catalysts, offering high reaction rates and selectivity. beilstein-journals.orgtandfonline.combombaytechnologist.in Systems using catalysts like indium triflate in an ionic liquid have been shown to be effective for acylating aromatic compounds. sigmaaldrich.com
Metal- and Halogen-Free Reagents: The use of methanesulfonic acid or methanesulfonic anhydride has been explored as a metal- and halogen-free alternative to traditional Lewis acids, producing minimal waste. organic-chemistry.orgdigitellinc.comacs.org Continuous flow processes using methanesulfonic acid have also been developed for the acylation of phenols. digitellinc.com
Green Methylation: The methylation of phenolic hydroxyl groups traditionally uses toxic and hazardous reagents like dimethyl sulfate and methyl halides. Dimethyl carbonate (DMC) has emerged as a superior green alternative. researchgate.netrsc.org DMC is non-toxic, and its reaction with phenols in the presence of a base catalyst (like potassium carbonate) produces the desired methoxy group, with methanol (B129727) as the only significant by-product, which can be recycled. unive.itresearchgate.net This process avoids the formation of inorganic salt waste associated with traditional methylating agents. unive.itrsc.org
Precursor Synthesis and Derivatization Approaches
The synthesis of complex molecules often relies on the preparation and strategic use of key intermediates. In the context of this compound, both its direct precursor and other related dimethoxyphenyl ethanones serve as valuable building blocks.
Synthesis of 1,1'-(4,6-Dihydroxy-1,3-phenylene)diethanone as a Key Intermediate
The compound 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone, also known as 4,6-diacetylresorcinol, is the pivotal intermediate in the synthesis of this compound from resorcinol. Its synthesis is a classic example of a Friedel-Crafts acylation reaction.
The preparation typically involves reacting resorcinol with an acylating agent, such as glacial acetic acid, in the presence of a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂). psu.edu The mixture is heated to drive the reaction, leading to the substitution of two acetyl groups onto the aromatic ring at the positions ortho and para to both hydroxyl groups. The resulting solid product can then be isolated and purified. This dihydroxy intermediate is the direct precursor that undergoes O-methylation to yield the final target compound.
| Starting Material | Reagents | Reaction Type | Product |
|---|---|---|---|
| Resorcinol | Glacial Acetic Acid, Anhydrous Zinc Chloride | Friedel-Crafts Acylation | 1,1'-(4,6-Dihydroxy-1,3-phenylene)diethanone |
Exploration of Other Dimethoxyphenyl-Substituted Ethanone (B97240) Intermediates in Complex Molecule Construction
Dimethoxyphenyl-substituted ethanones are a class of compounds that serve as versatile intermediates in the synthesis of a wide range of more complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of multiple functional groups—the ketone, the activated aromatic ring, and the methoxy groups—which can be selectively modified.
| Intermediate | IUPAC Name | Application/Significance |
|---|---|---|
| Acetoveratrone | 1-(3,4-Dimethoxyphenyl)ethanone | A common starting material for various pharmaceutical compounds. nist.gov |
| Acetosyringone | 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone | A natural phenolic compound used in plant biotechnology and as a precursor for synthetic targets. nist.gov |
| 2-Acetyl-1,4-dimethoxynaphthalene | 1-(1,4-Dimethoxy-2-naphthalenyl)ethanone | A key intermediate for the synthesis of bioactive naphtho[2,3-c]pyran-5,10-diones. |
For instance, 1-(3,4-dimethoxyphenyl)ethanone , commonly known as acetoveratrone, is a widely used building block. nist.gov Its structure is foundational for the synthesis of numerous alkaloids and other pharmacologically active molecules. Similarly, 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone , or acetosyringone, is a natural product that plays a crucial role in plant-microbe interactions and serves as a valuable starting material in organic synthesis. nist.gov
More complex derivatives, such as 2-acetyl-1,4-dimethoxynaphthalene , have proven to be valuable intermediates for synthesizing naturally occurring compounds like naphtho[2,3-c]pyran-5,10-diones, which exhibit antimicrobial and antiparasitic activities. The synthesis of this intermediate itself involves multiple steps, such as bromination, substitution, and methylation from a simpler acetyl-hydroxynaphthalene precursor. These examples underscore the strategic importance of dimethoxyphenyl-substituted ethanones as platforms for constructing intricate molecular architectures.
Regioselective Synthesis Challenges and Solutions for Aromatic Substitution Patterns
The synthesis of specifically substituted aromatic compounds like this compound is fundamentally governed by the principles of electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity of the reaction, which dictates the precise positioning of incoming substituents on the benzene ring. This control is crucial when synthesizing multi-substituted benzenes, as the directing effects of the substituents already present on the ring determine the outcome of subsequent reactions.
The precursor for this compound is 1,3-dimethoxybenzene. nih.govwikipedia.orgmedchemexpress.comsigmaaldrich.com The two methoxy (-OCH₃) groups on this starting material are strong activating groups and are ortho, para-directors. This means they activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para relative to themselves. In 1,3-dimethoxybenzene, the positions available for substitution are C2, C4, C5, and C6.
C4 and C6: These positions are para to one methoxy group and ortho to the other. They are highly activated due to the combined electron-donating effects of both groups.
C2: This position is ortho to both methoxy groups. While electronically activated, it is sterically hindered by the proximity of the two bulky methoxy groups.
C5: This position is meta to both methoxy groups and is therefore the least electronically activated position.
First Acylation: Synthesis of 2,4-Dimethoxyacetophenone
The first step towards the target molecule is a monoacylation of 1,3-dimethoxybenzene, typically via a Friedel-Crafts acylation reaction. chegg.comucalgary.camasterorganicchemistry.com The primary challenge is to achieve high regioselectivity for the desired isomer, 2,4-dimethoxyacetophenone, which serves as the direct precursor for the final diacylated product. Due to the powerful directing effects of the methoxy groups, the acetyl group (CH₃CO-) is overwhelmingly directed to the C4 position, which is sterically accessible and electronically enriched. Acylation at the C2 position is generally disfavored due to significant steric hindrance.
Several methods have been developed to optimize the synthesis of 2,4-dimethoxyacetophenone. One effective approach involves the use of a Lewis acid catalyst like aluminum chloride (AlCl₃) with acetonitrile (B52724) as the acylating agent precursor, followed by hydrolysis. google.comgoogle.com This method, known as the Houben-Hoesch reaction, provides high yields and purity.
Table 1: Regioselective Synthesis of 2,4-Dimethoxyacetophenone via Houben-Hoesch type reaction google.comgoogle.com
| Lewis Acid (molar eq.) | Solvent | Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| AlCl₃ (1.0) | Toluene | Acetonitrile | -5 to 5 | 20 | 92.0 | 99.0 |
| AlCl₃ (1.5) | Toluene | Acetonitrile | -10 to 0 | 30 | 93.4 | 99.5 |
| AlCl₃ (2.0) | Toluene | Acetonitrile | 10 to 20 | 15 | 95.0 | 99.2 |
Second Acylation: Formation of this compound
The introduction of the second acetyl group onto the 2,4-dimethoxyacetophenone ring presents a more complex regiochemical challenge. The ring now has three substituents with competing directing effects:
Two activating ortho, para-directing methoxy groups at C2 and C4.
One deactivating meta-directing acetyl group at C1.
The powerful activating nature of the methoxy groups dominates the directing effects. The C4-methoxy group directs towards the C3 and C5 positions. The C2-methoxy group also directs towards the C3 and C5 positions. The C1-acetyl group deactivates the ring and directs incoming electrophiles to the C3 and C5 positions. Therefore, all three substituents direct the incoming second acetyl group to the C3 and C5 positions. Of these, the C5 position is sterically less hindered and is also activated by both methoxy groups (ortho to the C4-methoxy and para to the C2-methoxy). This strong, concerted directing effect leads to the highly regioselective formation of this compound.
Research has shown that Friedel-Crafts acylation of 1,3-dimethoxybenzene can lead to diacylation. For instance, using polyphosphoric acid (PPA) as a catalyst can yield a mixture of mono- and di-ketonic products. researchgate.net The exclusive formation of the symmetrical diketone, 1,1'-(4,6-dimethoxy-1,3-phenylene)diethanone (another name for the target compound), can be achieved under specific conditions, highlighting that careful selection of reagents and reaction parameters is key to solving regioselectivity challenges and maximizing the yield of the desired diacetylated product. researchgate.net
Functional Group Transformations and Their Mechanistic Elucidation
The reactivity of this compound is centered on the transformations of its primary functional groups. Mechanistic understanding of these reactions is crucial for controlling product outcomes and designing synthetic pathways.
Reactions of Carbonyl Groups (e.g., Chalcone Formation)
The two acetyl groups are prominent sites for chemical reactions. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic (α-protons), enabling enolate formation. A key reaction exploiting this dual reactivity is the Claisen-Schmidt condensation to form chalcones.
Mechanistically, the reaction is typically base-catalyzed, involving the deprotonation of an α-proton from one of the acetyl groups by a base (e.g., hydroxide). This generates a resonance-stabilized enolate ion. The nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (typically ethanol (B145695) or water), yielding a β-hydroxyketone (an aldol (B89426) adduct). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, known as a chalcone. nih.gov This process creates a conjugated system that includes the two aromatic rings and the propenone bridge. Given that the starting material possesses two acetyl groups, the reaction can be controlled stoichiometrically to produce either mono- or bis-chalcone derivatives.
Reactions of Methoxy Groups
The two methoxy groups on the aromatic ring are generally stable ether linkages. However, they can be cleaved under specific, often harsh, conditions to yield the corresponding phenols. This reaction, known as demethylation, typically requires strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). wikipedia.org
The mechanism for acid-catalyzed ether cleavage involves the protonation of the ether oxygen, forming an oxonium ion. This makes the methyl group susceptible to nucleophilic attack by a conjugate base (e.g., Br⁻), proceeding via an Sₙ2 mechanism to release a methyl halide (e.g., methyl bromide) and the phenol. wikipedia.org Conversely, the synthesis of this compound can be achieved through the methylation of its dihydroxy analogue, 1-(5-acetyl-2,4-dihydroxyphenyl)ethanone, using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. lookchem.com In specialized biological systems, enzymatic O-demethylation can occur under mild conditions, for instance, catalyzed by dioxygenase enzymes. nih.gov
Aromatic Substitution Reactions and Their Directing Effects
The benzene ring of this compound has only two unsubstituted positions available for electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.
The two methoxy groups (-OCH₃) at positions 2 and 4 are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. The two acetyl groups (-COCH₃) at positions 1 and 5 are strong deactivating groups and are meta-directors, withdrawing electron density from the ring.
The activating, ortho, para-directing influence of the methoxy groups strongly overrides the deactivating, meta-directing effect of the acetyl groups.
The methoxy group at C-2 directs towards its ortho (C-3, already substituted) and para (C-5, already substituted) positions.
The methoxy group at C-4 directs towards its ortho (C-3 and C-5, both substituted) and para (C-1, already substituted) positions.
Considering the combined effects, the positions ortho and para to the powerful activating methoxy groups are the most nucleophilic. However, since positions 1, 2, 3, 4, and 5 are occupied, electrophilic attack is sterically and electronically directed to the remaining C-6 position. Steric hindrance from adjacent bulky groups can also play a significant role in determining the feasibility and rate of substitution. mnstate.edu Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur at the C-6 position.
Derivatization for Enhanced Bioactivity and Novel Chemical Entities
The modification of this compound is a key strategy for developing new molecules with potentially enhanced biological activities. Chalcones and heterocyclic compounds are two major classes of derivatives synthesized from this core structure.
Synthesis of Chalcone Derivatives from this compound
As previously discussed, the Claisen-Schmidt condensation is the primary method for synthesizing chalcone derivatives from this compound. By reacting it with a variety of substituted aromatic aldehydes, a diverse library of chalcones can be produced. nih.gov These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. nih.govnih.gov Depending on the molar ratio of reactants, either one or both acetyl groups can be condensed.
Below is a table of potential chalcone derivatives synthesized from this compound.
| Reactant Aldehyde | Potential Mono-Chalcone Product Name | Potential Bis-Chalcone Product Name |
|---|---|---|
| Benzaldehyde | 1-(5-Acetyl-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | 1,1'-(4,6-Dimethoxy-1,3-phenylene)bis(3-phenylprop-2-en-1-one) |
| 4-Chlorobenzaldehyde | 1-(5-Acetyl-2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 1,1'-(4,6-Dimethoxy-1,3-phenylene)bis(3-(4-chlorophenyl)prop-2-en-1-one) |
| 4-Methoxybenzaldehyde | 1-(5-Acetyl-2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1,1'-(4,6-Dimethoxy-1,3-phenylene)bis(3-(4-methoxyphenyl)prop-2-en-1-one) |
| 2-Nitrobenzaldehyde | 1-(5-Acetyl-2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one | 1,1'-(4,6-Dimethoxy-1,3-phenylene)bis(3-(2-nitrophenyl)prop-2-en-1-one) |
Formation of Heterocyclic Compounds Incorporating the Dimethoxyphenyl-Ethanone Core
The chalcone derivatives synthesized from this compound are versatile intermediates for constructing a wide array of heterocyclic compounds. mdpi.com The α,β-unsaturated ketone moiety of the chalcone is an excellent Michael acceptor and is susceptible to reactions with various dinucleophiles, leading to cyclization.
For example, reacting a chalcone with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazoline derivatives. The mechanism involves the initial Michael addition of a hydrazine nitrogen to the β-carbon of the chalcone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen on the carbonyl carbon, and subsequent dehydration to yield the stable pyrazoline ring. Similarly, other reagents can be used to generate different heterocyclic systems.
The table below outlines several classes of heterocyclic compounds that can be synthesized from chalcone precursors.
| Chalcone Reactant | Reagent | Resulting Heterocyclic Class |
|---|---|---|
| Chalcone Derivative | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazoline |
| Chalcone Derivative | Hydroxylamine (B1172632) Hydrochloride (NH₂OH·HCl) | Isoxazoline |
| Chalcone Derivative | Guanidine | Aminopyrimidine |
| Chalcone Derivative | Thiourea | Pyrimidinethione |
| Chalcone Derivative | Ethyl Cyanoacetate | Cyanopyridone |
This synthetic versatility allows for the incorporation of the dimethoxyphenyl-ethanone core into a vast number of novel heterocyclic structures, providing a rich field for the discovery of new chemical entities with potential therapeutic applications. nih.gov
Pyrazole (B372694) Synthesis
The synthesis of pyrazoles typically involves the condensation reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives. This is famously known as the Knorr pyrazole synthesis, first reported in 1883. nih.gov While this compound is a 1,5-diacetyl derivative on a benzene ring rather than a simple 1,3-diketone, its acetyl groups can serve as the necessary electrophilic centers for cyclization with hydrazine.
A primary and efficient method for constructing the pyrazole ring is the cyclocondensation of hydrazine with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov In the case of this compound, the two acetyl groups are positioned meta to each other. A more viable pathway to pyrazoles from this substrate involves its initial conversion into a chalcone. This is achieved through a Claisen-Schmidt condensation of one of the acetyl groups with an appropriate aldehyde. The resulting α,β-unsaturated ketone (chalcone) can then readily react with hydrazine hydrate, often in a solvent like acetic acid, to yield the corresponding pyrazoline, which may subsequently be oxidized or dehydrate to the stable pyrazole ring.
Another approach involves the reaction of the starting diketone with hydrazine hydrate in the presence of a catalyst. For instance, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, highlighting the potential for catalyzed pathways. nih.gov The reaction of this compound with substituted hydrazines could theoretically lead to the formation of a bis-pyrazole derivative if both acetyl groups react.
Table 1: Representative Synthesis of Pyrazole Derivatives from Acetophenone (B1666503) Precursors
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 1,3-Diketone | Phenylhydrazine | 1,3,5-Substituted Pyrazole | nih.gov |
| Chalcone (from Acetophenone) | Hydrazine Hydrate, H₂SO₄/AcOH | 3,5-Diphenyl-1H-pyrazole | |
| Acetylacetone | Hydrazine Hydrate / Phenyl Hydrazine | 3,5-Dimethyl-1H-pyrazole / 3,5-Dimethyl-1-phenyl-1H-pyrazole | jocpr.com |
Triazole Synthesis
Triazoles, five-membered rings with three nitrogen atoms, can be synthesized through various routes. For a substrate like this compound, a key strategy involves converting one of the acetyl groups into a functional group amenable to cycloaddition.
The most prominent method for synthesizing 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a 1,4-disubstituted 1,2,3-triazole. To utilize this, the acetyl group of the starting ketone would first need to be converted into either an alkyne or an azide (B81097). For example, the ketone could be transformed into a terminal alkyne, which would then react with an organic azide in the presence of a copper(I) catalyst.
For the synthesis of 1,2,4-triazoles, a common method involves the cyclization of thiosemicarbazide (B42300) derivatives. The starting ketone, this compound, can react with thiosemicarbazide to form a thiosemicarbazone. This intermediate can then be cyclized under basic conditions (e.g., sodium hydroxide) to form a triazole-thiol. nih.gov Alternatively, reactions of hydrazides with nitriles or other reagents can also yield the 1,2,4-triazole (B32235) core. tijer.orgnih.gov For instance, a one-pot, copper-catalyzed reaction of amides and nitriles has been developed to produce 3,5-disubstituted-1,2,4-triazoles. nih.gov
Table 2: General Methods for Triazole Synthesis
| Reaction Type | Key Reagents | Product | Reference |
|---|---|---|---|
| Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Organic Azide, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole | |
| Thiosemicarbazide Cyclization | Ketone, Thiosemicarbazide, NaOH | 1,2,4-Triazole-thiol | nih.gov |
| Einhorn-Brunner Reaction | Hydrazine, Diacylamines | 1,2,4-Triazole | tijer.org |
| Pellizzari Reaction | Hydrazide, Amide | 3,5-Disubstituted 1,2,4-Triazole | tijer.org |
Benzofuran (B130515) Systems
The synthesis of benzofurans often begins with ortho-hydroxy-substituted aromatic compounds. Since this compound lacks a free hydroxyl group, a direct cyclization is not feasible. However, it can serve as a precursor for benzofuran synthesis through multi-step sequences.
One potential pathway involves the demethylation of one of the methoxy groups, specifically the one at the C-2 position, to unmask a phenol. A Fries rearrangement of a related compound, 3,4-dimethoxyphenyl acetate, is known to produce 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B184777), an ideal precursor for benzofuran synthesis. nih.gov This ortho-hydroxyacetophenone can then undergo cyclization. For example, reaction with an α-halo ketone followed by base-catalyzed cyclization (a classic method for benzofuran synthesis) would yield a substituted benzofuran.
Alternatively, one of the acetyl groups on the original molecule could be modified. For example, α-bromination of an acetyl group would introduce a leaving group. The resulting α-bromoacetyl derivative could then react with a substituted phenol, like salicylaldehyde, to form an ether, which upon intramolecular cyclization would yield the benzofuran ring system. nih.gov Research has shown that bromination of benzofuran derivatives can sometimes lead to unexpected substitutions, underscoring the need for careful control of reaction conditions. nih.gov
Table 3: Selected Benzofuran Synthesis Strategies
| Precursor Type | Key Reaction | Product Type | Reference |
|---|---|---|---|
| o-Hydroxyacetophenone | Reaction with α-halo ketone, base-catalyzed cyclization | 2-Acylbenzofuran | nih.gov |
| Substituted Phenol | Reaction with α-bromoacetyl compound | Substituted Benzofuran | nih.gov |
| 1-(Benzofuran-2-yl)ethan-1-one | Willgerodt–Kindler reaction | Thioamide derivative | nih.gov |
Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
The acetyl groups of this compound are excellent handles for the synthesis of pyridine and pyrimidine heterocycles. These reactions often proceed through an initial condensation step to form an intermediate which then cyclizes.
For pyrimidine synthesis, a widely used method is the reaction of a chalcone with a three-atom component like urea, thiourea, or guanidine. researchgate.nettjpsj.org The starting ketone, this compound, can undergo a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (e.g., KOH) to form an α,β-unsaturated ketone (chalcone). mdpi.comnih.gov This chalcone intermediate then reacts with thiourea, for example, in a solvent like ethanol with a base, to cyclize and form a pyrimidine-thione derivative.
Pyridine synthesis can be achieved via several routes. The Hantzsch pyridine synthesis, a multi-component reaction, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. ijnrd.org A variation of this, the Kröhnke pyridine synthesis, uses α-pyridinium methyl ketone salts. More directly applicable to this compound would be reactions that utilize its acetyl groups as the carbonyl component. For example, condensation with an enaminone or reaction with malononitrile (B47326) and an aldehyde in the presence of a base like piperidine (B6355638) can lead to highly substituted pyridine derivatives. mdpi.org
Table 4: Synthesis of Pyridine and Pyrimidine Derivatives from Ketones
| Target Heterocycle | Intermediate | Reagent(s) for Cyclization | Reference |
|---|---|---|---|
| Pyrimidine | Chalcone | Thiourea / Urea / Guanidine | researchgate.nettjpsj.orgmdpi.com |
| Pyridine (Hantzsch) | N/A (β-Ketoester needed) | Aldehyde, Ammonia | ijnrd.org |
| Dihydropyridine | N/A (Direct condensation) | Aldehyde, β-dicarbonyl, Ammonium acetate | mdpi.org |
| Pyrido[2,3-d]pyrimidine | o-aminonicotinonitrile | Acylation, Intramolecular cyclization | nih.gov |
Structure-Reactivity Relationships in this compound Derivatization
The reactivity of this compound is a direct consequence of its substitution pattern. The electronic and steric effects of the methoxy and acetyl groups govern the regioselectivity and feasibility of derivatization reactions.
Electronic Effects: The two methoxy groups at positions 2 and 4 are powerful electron-donating groups (EDGs) due to resonance (+R effect). They activate the benzene ring, making it more nucleophilic and susceptible to electrophilic attack. Conversely, the two acetyl groups at positions 1 and 5 are strong electron-withdrawing groups (EWGs) through both inductive (-I) and resonance (-R) effects. They deactivate the aromatic ring towards electrophilic substitution but, more importantly, they provide the primary sites for nucleophilic attack and condensation reactions. The acidity of the α-protons on the methyl part of the acetyl groups is increased, facilitating enolate formation, which is crucial for reactions like the Claisen-Schmidt condensation.
Reactivity of Acetyl Groups: The presence of two acetyl groups offers the potential for mono- or di-substitution. In reactions like chalcone formation, it is often possible to achieve selective mono-condensation by controlling the stoichiometry of the aldehyde. The deactivating nature of the first condensation product (a cinnamoyl group) would make the second acetyl group less reactive towards further condensation.
Regioselectivity: In reactions involving the aromatic ring itself (e.g., electrophilic substitution), the directing effects of the substituents are paramount. The powerful activating and ortho-, para-directing methoxy groups would dominate over the deactivating, meta-directing acetyl groups. The vacant position 6 is ortho to one acetyl and one methoxy group and para to the other methoxy group, making it a likely site for electrophilic attack, should conditions overcome the deactivation by the acetyl groups.
Steric Hindrance: The substituents on the ring may impart some steric hindrance, potentially influencing the approach of bulky reagents. However, the acetyl groups are relatively unhindered, allowing for facile reactions at the carbonyl carbon and α-carbon.
Advanced Spectroscopic and Structural Characterization of 1 5 Acetyl 2,4 Dimethoxyphenyl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the molecular skeleton and the chemical environment of each atom.
Proton (¹H) NMR Spectral Analysis and Signal Assignments
Proton NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of a derivative, 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, the aromatic protons appear as doublets between δ 6.8–7.2 ppm. The methoxy (B1213986) group protons are observed as a singlet around δ 3.8 ppm, and the acetyl methyl protons also present as a singlet near δ 2.5 ppm. The dimethyl substituents on the benzene (B151609) ring are identifiable as singlets at approximately δ 2.3 ppm.
For 1-(4-Fluorophenyl)ethanone, a related compound, the aromatic protons appear as a multiplet in the range of δ 7.93–8.03 ppm and δ 7.07–7.18 ppm, while the acetyl methyl protons show a singlet at δ 2.58 ppm. rsc.org
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone and Derivatives
| Proton Type | 1-(2-Methoxy-4,5-dimethylphenyl)ethanone | 1-(4-Fluorophenyl)ethanone |
| Aromatic CH | 6.8–7.2 (d) | 7.93–8.03 (m), 7.07–7.18 (m) |
| Methoxy (OCH₃) | ~3.8 (s) | - |
| Acetyl (COCH₃) | ~2.5 (s) | 2.58 (s) |
| Ring CH₃ | ~2.3 (s) | - |
s = singlet, d = doublet, m = multiplet
Carbon (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of a molecule. For 1-(4-Fluorophenyl)ethanone, the carbonyl carbon of the acetyl group shows a signal at δ 196.63 ppm. rsc.org The carbon atom attached to the fluorine exhibits a doublet at δ 165.89 ppm due to C-F coupling. rsc.org
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives
| Carbon Type | 1-(4-Fluorophenyl)ethanone |
| Carbonyl (C=O) | 196.63 |
| Aromatic C-F | 165.89 (d) |
| Other Aromatic C | Not specified |
| Methyl (CH₃) | Not specified |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. youtube.comyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comscience.govyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially in complex molecules. youtube.comscience.govyoutube.com
These techniques are instrumental in assigning the complex NMR spectra of derivatives and confirming their structures. science.gov For instance, HMBC can be used to connect the acetyl group to the aromatic ring by observing a correlation between the acetyl protons and the aromatic carbons. youtube.com The stereochemistry of derivatives can also be investigated using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space. science.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, the molecular ion peak [M⁺] is observed at a mass-to-charge ratio (m/z) of 208, which confirms its molecular formula of C₁₂H₁₆O₂. A common fragmentation pattern involves the loss of the acetyl group (COCH₃), resulting in a fragment ion at m/z 165. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy : This technique identifies functional groups based on their characteristic vibrational frequencies. For 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, key IR peaks include a strong C=O stretch around 1680 cm⁻¹, aromatic C=C stretching near 1600 cm⁻¹, and a C-O stretch for the methoxy group at about 1250 cm⁻¹. A derivative, 1-(4, 5-dimethoxy-2-methylphenyl) -3-(2-chlorophenyl) – prop – 2 – en, shows a C=O stretch at 1661 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : This method probes the electronic transitions within a molecule. Aromatic compounds like this compound and its derivatives exhibit characteristic absorption bands in the UV-Vis region due to π-π* transitions of the benzene ring and n-π* transitions of the carbonyl group. rsc.orgnih.govscience-softcon.de
Interactive Data Table: Key IR Absorption Frequencies (cm⁻¹) for Derivatives
| Functional Group | 1-(2-Methoxy-4,5-dimethylphenyl)ethanone | Chalcone (B49325) Derivative |
| Carbonyl (C=O) Stretch | ~1680 | 1661 |
| Aromatic C=C Stretch | ~1600 | Not specified |
| Methoxy (C-O) Stretch | ~1250 | Not specified |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
For a related compound, 1-(5-Acetyl-2-hydroxyphenyl)ethanone (C₁₀H₁₀O₃), the crystal structure shows it is nearly planar and stabilized by intramolecular hydrogen bonding. nih.gov The crystal packing is further stabilized by π–π stacking interactions with a distance of 3.5986 (1) Å and weak C—H⋯O intermolecular interactions. nih.gov
Interactive Data Table: Crystal Data for Related Derivatives
| Parameter | 1-(5-Acetyl-2-hydroxyphenyl)ethanone | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B184777) |
| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₂O₄ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | Not specified | Pca2₁ |
| a (Å) | 7.1134 (2) | 19.1740 (12) |
| b (Å) | 10.9260 (3) | 5.5026 (3) |
| c (Å) | 11.5291 (3) | 8.9956 (5) |
| β (°) | 98.485 (2) | 90 |
| V (ų) | 886.25 (4) | 949.10 (9) |
| Z | 4 | 4 |
Computational Chemistry and Theoretical Modeling of 1 5 Acetyl 2,4 Dimethoxyphenyl Ethanone
Quantum Chemical Calculations for Electronic Structure and Molecular Conformations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. This process also yields crucial electronic properties.
A hypothetical DFT analysis at a common level of theory, such as B3LYP with a 6-31G(d,p) basis set, would provide the data points listed in the table below. These values are essential for understanding the molecule's reactivity and stability.
Note: The values in this table are illustrative examples and are not derived from actual published research on this specific molecule.
The presence of rotatable bonds in this compound—specifically the bonds connecting the acetyl and methoxy (B1213986) groups to the phenyl ring—means the molecule can exist in various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies.
Researchers would perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy at each step. This would identify the most stable conformer (the global minimum) and any other low-energy conformers (local minima). The energy differences between these conformers and the energy required to rotate from one to another (rotational energy barriers) are critical for understanding the molecule's flexibility and how it might fit into a biological receptor.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
A molecular docking study for this compound would first require the selection of a relevant biological target. For instance, based on the structure of similar compounds, a target like a protein kinase or a cyclooxygenase enzyme might be chosen. The docking simulation would then place the this compound molecule into the active site of the protein in numerous possible orientations, scoring each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The results would be presented as a binding energy or docking score, with more negative values typically indicating a more favorable interaction.
Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target
| Parameter | Hypothetical Result | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -7.8 | A moderately strong predicted binding to the target. |
| Key Interacting Residues | TYR 210, LEU 150, VAL 85 | Specific amino acids in the protein's active site forming bonds. |
Note: This data is for illustrative purposes only, as no specific molecular docking studies for this compound have been found in the literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to correlate the chemical structure of a series of compounds with their biological activity. To build a QSAR model for activities related to this compound, a dataset of structurally similar molecules with known experimental activities (e.g., enzyme inhibition, cytotoxicity) would be required.
Various molecular descriptors (numerical representations of chemical information) would be calculated for each molecule in the series. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a mathematical equation that relates these descriptors to the biological activity. Such a model could then be used to predict the activity of new, untested compounds like this compound. As no such study has been published, no specific QSAR model is available.
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various types of spectra, which can be invaluable for confirming the identity and structure of a synthesized compound.
For this compound, theoretical calculations could generate predicted spectra:
Infrared (IR) Spectrum: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum, helping to assign experimental peaks to specific bond stretches and bends (e.g., C=O stretch of the acetyl groups, C-O-C stretches of the methoxy groups).
Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical methods can calculate the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms. These predicted shifts are compared with experimental NMR data to confirm the molecular structure.
UV-Visible Spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum.
Table 3: Hypothetical In Silico vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Hypothetical Predicted Value | Significance |
|---|---|---|
| IR C=O Stretch (cm⁻¹) | 1695, 1680 | Corresponds to the carbonyl groups, confirming their presence. |
| ¹H NMR Chemical Shift (ppm) - Methoxy protons | 3.90, 3.85 | Helps identify the chemical environment of the methoxy groups. |
| ¹³C NMR Chemical Shift (ppm) - Carbonyl carbons | 198.5, 197.2 | Confirms the presence and environment of the acetyl carbons. |
Note: These are representative values. Actual computational studies are required for accurate predictions for this specific molecule.
Biological Activities and Pharmacological Relevance of 1 5 Acetyl 2,4 Dimethoxyphenyl Ethanone Derivatives
Antimicrobial Activity Evaluations
The search for new antimicrobial agents is a critical area of research, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of various acetophenones have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Chalcone (B49325) derivatives, which can be synthesized from acetophenones, have shown a broad spectrum of biological activities, including antibacterial effects. For instance, a series of chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety demonstrated notable activity against various human cancer cell lines, although their antibacterial activity against several strains was limited, with Minimum Inhibitory Concentration (MIC) values being greater than 500 µg/mL. nih.gov
In another study, 1,4-naphthoquinone (B94277) derivatives were synthesized and tested against two Gram-positive and five Gram-negative bacterial strains. nih.gov Several of these compounds exhibited better antimicrobial activity against Staphylococcus aureus, a Gram-positive bacterium, with MIC values ranging from 30-70 μg/mL. nih.gov However, their activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella bongori was moderate to low. nih.gov
The synthesis of β-diketone complexes from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone was also explored. However, the resulting ligand and its copper complex did not show any significant antibacterial activity against E. coli (Gram-negative) and B. subtilis (Gram-positive). orientjchem.org
Antifungal Efficacy against Fungal Pathogens
Heterocyclic compounds derived from chalcones have also been investigated for their antifungal properties. The synthesis of novel heterocyclic derivatives from a chalcone precursor was reported, and these compounds were tested against fungal strains. echemcom.com Similarly, the synthesis of 4-allyl/amino-5-aryl-1,2,4-triazoles and their evaluation for antifungal effects against Aspergillus niger and Candida albicans have been documented, with some derivatives showing inhibitory effects.
Minimum Inhibitory Concentration (MIC) Determinations
The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the efficacy of an antimicrobial agent. For the 1,4-naphthoquinone derivatives with notable antibacterial activity against S. aureus, the MIC values were determined to be in the range of 30-70 μg/mL. nih.gov For a series of newly synthesized chalcone derivatives, the MIC values against the tested bacterial strains were found to be above 500 µg/mL, indicating low antibacterial potency. nih.gov
Table 1: Antibacterial Activity of Related Compounds
| Compound Class | Bacterial Strains | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1,4-Naphthoquinone Derivatives | Staphylococcus aureus | 30-70 | nih.gov |
Anticancer and Cytotoxic Properties
The development of new anticancer agents is a major focus of pharmacological research. Various derivatives of acetophenones and related structures like chalcones and heterocyclic compounds have been evaluated for their potential to inhibit cancer cell growth and induce apoptosis.
In Vitro Cytotoxicity Assays against Cancer Cell Lines
A study on new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety revealed significant cytotoxic effects on several human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were in the range of 0.89–9.63 µg/mL against cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. nih.gov
The synthesis of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which can be conceptually derived from dimethoxy-substituted acetophenones, also yielded compounds with potent anticancer activity. One such derivative displayed significant activity against a full panel of cancer cell lines with GI50 values (concentration causing 50% growth inhibition) ranging from 0.116 to 6.77 μM. nih.gov
Table 2: Cytotoxic Activity of Related Chalcone Derivatives against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 5.67 ± 0.35 - 6.34 ± 0.04 | nih.gov |
| HL-60 (Leukemia) | <1.57 | nih.gov |
Mechanisms of Action in Cancer Cell Proliferation Inhibition and Apoptosis Induction
The anticancer effects of these derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, a potent chalcone derivative was found to strongly arrest the cell cycle in the subG0 phase, which is indicative of apoptosis. nih.gov This compound also caused depolarization of the mitochondrial membrane and activated caspase-8 and -9, key enzymes in the apoptotic cascade. nih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway.
Further investigation into the mechanism of action of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines revealed that some of the most potent anticancer compounds in this series act as topoisomerase I (TOP1) inhibitors. nih.gov TOP1 is an enzyme crucial for DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, cancer cell death.
Enzyme Inhibition Studies
Derivatives of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, particularly those belonging to the chalcone family, have been the subject of various enzyme inhibition studies to explore their therapeutic potential. Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with a substituted benzaldehyde, and their biological activity is influenced by the substitution patterns on both aromatic rings.
α-Glucosidase Inhibitory Activity
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. scielo.br Several derivatives structurally related to this compound have demonstrated notable α-glucosidase inhibitory activity.
For instance, a study on 2,4-dimethoxy-6,7-dihydroxyphenanthrene, which shares the dimethoxy phenyl moiety, reported significant α-glucosidase inhibition with an IC50 value of 0.40 mM, indicating a higher potency than the standard drug acarbose (B1664774) in that particular study. nih.gov The inhibition was found to be reversible and noncompetitive. nih.gov
Chalcone derivatives have also been extensively studied. Bavachalcone, a chalcone compound, exhibited potent α-glucosidase inhibition with an IC50 value of 15.35 ± 0.57 μg/mL, which was significantly superior to acarbose in the same study. scielo.br Furthermore, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives, which can be synthesized from chalcone precursors, showed very potent inhibitory activity with IC50 values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, compared to acarbose with an IC50 of 817.38 ± 6.27 μM. nih.gov Specifically, compounds with chloro and rhodanine groups at the 2- and 4-positions of the phenyl ring were found to be the most active. nih.gov Additionally, other synthetic derivatives, such as 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govias.ac.inthiazin-2-yl)-N-arylacetamides, have shown promising α-glucosidase inhibition with IC50 values as low as 18.25 μM, which is better than the standard acarbose (IC50 = 58.8 μM). mdpi.com
α-Glucosidase Inhibitory Activity of Related Derivatives
| Compound/Derivative Class | IC50 Value | Reference |
|---|---|---|
| 2,4-dimethoxy-6,7-dihydroxyphenanthrene | 0.40 mM | nih.gov |
| Bavachalcone | 15.35 ± 0.57 μg/mL | scielo.br |
| Thiazolidine-2,4-dione/Rhodanine Derivatives | 5.44 ± 0.13 to 50.45 ± 0.39 μM | nih.gov |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govias.ac.inthiazin-2-yl)-N-(phenyl)acetamide | 18.25 μM | mdpi.com |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov The inhibition of PTP1B can enhance insulin sensitivity. ias.ac.in
A study focused on the synthesis of functionalized acetophenones as PTP1B inhibitors demonstrated that this class of compounds can exhibit good inhibitory activity. ias.ac.in Chalcone derivatives, which are directly synthesized from acetophenones, have also been identified as potent PTP1B inhibitors. jcsp.org.pk For example, Diels-Alder type adducts derived from chalcones from Morus alba root bark showed strong PTP1B inhibitory activities with IC50 values ranging from 1.90 to 9.67 μM. jcsp.org.pk Kinetic studies revealed that some of these compounds act as noncompetitive inhibitors with Ki values as low as 0.33 μM. jcsp.org.pk
Furthermore, licochalcones A and E, which are chalcones with an allyl group, displayed significant PTP1B inhibitory effects. ias.ac.in A derivative of licochalcone A was found to be the most potent in its series with an IC50 value of 11.7 ± 2.0 μM. ias.ac.in Other natural flavonoids and their derivatives have also shown strong PTP1B inhibition, with IC50 values often in the low micromolar range. nih.govnih.gov
PTP1B Inhibitory Activity of Chalcone and Acetophenone Derivatives
| Compound/Derivative Class | IC50 Value | Reference |
|---|---|---|
| Functionalized Acetophenones | Good inhibitory activity reported | ias.ac.in |
| Diels-Alder Adducts from Chalcones (Morus alba) | 1.90 - 9.67 μM | jcsp.org.pk |
| Licochalcone A derivative | 11.7 ± 2.0 μM | ias.ac.in |
| Ursolic acid and Tormentic acid (from Agrimonia pilosa) | 3.47 ± 0.02 and 0.50 ± 0.06 μM | nih.gov |
β-Secretase Inhibition
β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. nih.gov Therefore, BACE1 inhibitors are being investigated as potential therapeutic agents for this neurodegenerative disorder.
Research has shown that chalcone derivatives can act as β-secretase inhibitors. nih.govresearchgate.net For instance, a series of sulfonamide chalcones were evaluated for their BACE1 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. researchgate.net The potency of these inhibitors was significantly enhanced by the introduction of a benzenesulfonyl group to the aminochalcone structure. researchgate.net Specifically, a 3,4-dihydroxy substituted chalcone derivative (5a) was found to be a highly potent mixed inhibitor with an IC50 of 0.21 μM. researchgate.net
The synthesis of β-secretase inhibitors has also been approached starting from acetophenone derivatives, highlighting the relevance of this chemical scaffold in the development of BACE1 inhibitors. acs.org
β-Secretase (BACE1) Inhibitory Activity of Chalcone Derivatives
| Compound/Derivative Class | IC50 Value | Reference |
|---|---|---|
| Sulfonamide Chalcone (4a) | 1.44 μM | researchgate.net |
| Sulfonamide Chalcone (5a) | 0.21 μM | researchgate.net |
| Aminopiperazinone derivative ((-)-59) | 40 nM | nih.gov |
Cyclooxygenase-2 (COX-2) Activity Modulation
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a crucial role in the synthesis of prostaglandins. nih.gov Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com
Chalcone derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov A study on synthetic chalcone derivatives showed that most of them exhibited better COX-2 inhibitory activity than COX-1, with IC50 values for COX-2 ranging from 4.78 to 15.40 μM. nih.gov Another study on chalcone derivatives reported a compound (C64) with a potent COX-2 inhibition IC50 value of 0.092 μM and a high selectivity index. nih.gov
Furthermore, research on chalcones derived from 2,4,6-trimethoxyacetophenone, a compound structurally similar to the precursor of this compound, demonstrated significant inhibitory action on nitric oxide production in macrophages, which is often mediated by iNOS and COX-2. researchgate.net This suggests that derivatives of this compound could also modulate COX-2 activity.
COX-2 Inhibitory Activity of Chalcone Derivatives
| Compound/Derivative Class | IC50 Value | Reference |
|---|---|---|
| Synthetic Chalcone Derivatives | 4.78 - 15.40 μM | nih.gov |
| Chalcone Derivative (C64) | 0.092 μM | nih.gov |
| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | 2.35 ± 0.04 µM | mdpi.com |
Antioxidant Activity Assessment
Antioxidants are compounds that can prevent or delay cellular damage caused by free radicals and reactive oxygen species (ROS). The antioxidant potential of chemical compounds is often evaluated using various in vitro assays.
Free Radical Scavenging Methods (e.g., DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method used to assess the free radical scavenging ability of compounds. nih.gov The assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov
A study on a chalcone derivative synthesized from 1-(2,4-dimethoxyphenyl)ethan-1-one, a precursor related to the title compound, demonstrated good antioxidant capacity and free radical scavenging ability in the DPPH assay. jcsp.org.pk Another study on a series of acetophenone benzoylhydrazones, which are structurally related, identified a 2,4-dihydroxyacetophenone analogue as the most potent radical scavenger in the DPPH method. nih.gov
Furthermore, a wide range of chalcone derivatives have been evaluated for their DPPH radical scavenging activity, with some showing significant potential. researchgate.netsdiarticle5.com For example, one study reported a chalcone derivative (BE6) with an IC50 of 11.68 µM in the DPPH assay. sdiarticle5.com Another study on chalcone fatty acid esters found that one derivative exhibited a higher antioxidant activity (68.58% scavenging at 2 μg/ml) than the standard ascorbic acid. nih.gov The antioxidant activity of chalcones is often attributed to the presence of hydroxyl groups on their aromatic rings, which can readily donate a hydrogen atom to free radicals. researchgate.net
DPPH Radical Scavenging Activity of Related Derivatives
| Compound/Derivative Class | Activity/IC50 Value | Reference |
|---|---|---|
| Chalcone from 1-(2,4-dimethoxyphenyl)ethan-1-one | Good antioxidant capacity reported | jcsp.org.pk |
| 2,4-dihydroxyacetophenone benzoylhydrazone | Most potent in its series | nih.gov |
| Chalcone Derivative (BE6) | 11.68 µM | sdiarticle5.com |
| Chalcone Fatty Acid Ester (5e) | 68.58% scavenging at 2 μg/ml | nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for the rational design of new drugs with improved potency and selectivity. For derivatives of acetophenones, particularly chalcones, SAR studies have revealed key structural features that govern their biological activities. Chalcones, which are α,β-unsaturated ketones, are typically synthesized through the Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde. researchgate.netnih.gov The biological activity of chalcones is significantly influenced by the nature and position of substituents on both aromatic rings (Ring A, derived from the acetophenone, and Ring B, from the benzaldehyde).
The presence of an α,β-unsaturated carbonyl system is a critical pharmacophore for the biological activity of chalcones, rendering them active in various assays. nih.gov The reactivity of this enone system is believed to be a key factor in their mechanism of action, which can involve interaction with various biological targets.
Influence of Substituents on Biological Activity:
Anticancer Activity: The substitution pattern on the chalcone scaffold plays a pivotal role in its anticancer activity. For instance, studies on various chalcone derivatives have shown that the presence of methoxy (B1213986) groups can enhance their cytotoxic effects. sci-hub.se Specifically, the 3,4,5-trimethoxy substitution on Ring B has been associated with potent inhibitory activity against cancer cell lines. nih.gov The introduction of halogen atoms, such as in 3-halogenated chalcones, has been shown to result in compounds more potent than the standard drug etoposide (B1684455) against certain cancer cell lines. semanticscholar.org The anticancer effect of some of these potent chalcones has been attributed to the induction of apoptosis. semanticscholar.org
Antimicrobial Activity: The antimicrobial properties of chalcones are also heavily dependent on their substitution patterns. Heterocyclic chalcone analogues have demonstrated strong activities against both susceptible and resistant bacterial strains like Staphylococcus aureus. nih.gov The structure-activity relationships have identified certain furan- and thiophene-containing chalcones as potential candidates for further drug development in this area. nih.gov
Anti-inflammatory Activity: The anti-inflammatory potential of chalcone derivatives is well-documented. Certain chalcones have been found to inhibit the production of inflammatory mediators. nih.gov For example, a study on acetamidochalcones revealed that these compounds exhibited significant antinociceptive effects in mice, with one derivative being considerably more potent than standard analgesic drugs like acetylsalicylic acid and acetaminophen. nih.gov This activity was linked to the inhibition of the inflammatory phase of the formalin test. nih.gov
The following table summarizes the impact of different substituents on the biological activities of chalcone derivatives based on available literature for related compounds.
| Ring | Substituent | Position | Observed Biological Activity |
| A | Hydroxy | 2' | Often enhances activity |
| A | Methoxy | 2', 4' | Favorable for antimalarial activity |
| B | Methoxy | 3, 4, 5 | Potent anticancer activity |
| B | Halogen | 3 | Increased anticancer potency |
| - | Heterocyclic | - | Strong antibacterial activity |
It is important to note that while these SAR studies provide valuable insights, the specific derivatives of this compound have not been as extensively studied. Therefore, these relationships are inferred from structurally similar compounds and provide a predictive framework for the design of novel, biologically active molecules based on this specific scaffold.
Potential Applications in Therapeutics and Drug Discovery
The diverse biological activities of this compound derivatives, particularly chalcones, position them as promising candidates for therapeutic applications and as lead compounds in drug discovery.
Anticancer Agents: The potent cytotoxic effects of certain chalcone derivatives against various cancer cell lines highlight their potential as anticancer agents. nih.govsemanticscholar.orgacs.org The ability of these compounds to induce apoptosis in tumor cells is a particularly valuable characteristic for cancer therapy. semanticscholar.org The dimethoxy substitution pattern present in this compound is a feature found in other biologically active chalcones, suggesting that its derivatives could also exhibit significant anticancer properties. For example, chalcones with a 3,4,5-trimethoxyphenyl group have been shown to be potent inhibitors of cancer cell growth. nih.gov
Antimicrobial Agents: With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. Chalcones have demonstrated significant activity against a range of bacteria, including resistant strains. nih.gov The potential to develop new antibiotics from chalcone derivatives of this compound is a promising area of research. Their mechanism of action, often targeting fundamental cellular processes, may offer an advantage against bacteria that have developed resistance to conventional drugs.
Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic properties of chalcone derivatives suggest their potential use in the treatment of inflammatory conditions and pain. nih.gov The demonstrated efficacy of some chalcones in animal models of inflammation and pain, surpassing that of established drugs, underscores their therapeutic potential. nih.gov Derivatives of this compound could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or side-effect profiles.
Drug Discovery and Development: The synthetic accessibility of chalcones and the ability to readily modify their structure make them an attractive scaffold for drug discovery. researchgate.net The core structure of this compound can be used as a starting point to generate large libraries of derivatives for high-throughput screening against various therapeutic targets. The established SAR provides a rational basis for designing these libraries to maximize the chances of discovering new lead compounds for a variety of diseases.
Role of 1 5 Acetyl 2,4 Dimethoxyphenyl Ethanone As a Synthetic Building Block and Intermediate
Application in the Construction of Complex Organic Molecules
The chemical reactivity of 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, also known by its synonym 1,3-Diacetyl-4,6-dimethoxybenzene, makes it a valuable starting material for synthesizing more complex structures. The presence of two acetyl groups provides multiple reaction sites for condensation and cyclization reactions, paving the way for the assembly of diverse molecular scaffolds.
One of the key applications of acetophenone (B1666503) derivatives in organic synthesis is in the Claisen-Schmidt condensation to form chalcones. Chalcones, characterized by an α,β-unsaturated ketone system, are precursors to flavonoids and are themselves a class of compounds with significant biological activities. While direct studies on this compound are not extensively detailed in readily available literature, the general reactivity of diacetylbenzenes suggests its potential in forming bis-chalcones. For instance, the condensation of 1,3-diacetylbenzene (B146489) with aldehydes is a known method for synthesizing such compounds. This reactivity is mirrored in related acetophenones, where variations in substituents on the aromatic ring influence the biological and chemical properties of the resulting chalcones.
Furthermore, the dicarbonyl nature of this compound makes it an ideal candidate for constructing heterocyclic rings. For example, it can be envisioned to react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to yield isoxazoles. These heterocyclic motifs are central to many areas of medicinal chemistry.
A notable example showcasing the utility of a closely related compound is the synthesis of lamellarin alkaloids, which was achieved using 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B184777) as a key intermediate. nih.gov This highlights the potential of substituted acetophenones in the total synthesis of natural products.
Intermediate in Pharmaceutical Synthesis
The structural framework of this compound is embedded within various molecules of pharmaceutical interest. Its role as an intermediate often involves the chemical modification of its acetyl groups to introduce further complexity and functionality.
A pertinent example is the synthesis of Midodrine, a vasopressor agent. A patent describes the synthesis of Midodrine hydrochloride from 1-(2',5'-dimethoxyphenyl)-2-azidoethanone, a novel intermediate derived from a dimethoxyphenyl ethanone (B97240) core. nih.gov This demonstrates the utility of this class of compounds in accessing established pharmaceutical agents through innovative synthetic routes.
Another area of significance is in the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a core structure in numerous therapeutic agents, including antiviral and anticancer drugs. The general synthesis of pyrimidines can involve the condensation of a 1,3-dicarbonyl compound with an amidine. Given that this compound possesses two such dicarbonyl functionalities (in the form of acetyl groups), it represents a potential precursor for bis-pyrimidine structures or for pyrimidines with further substitution possibilities on the phenyl ring.
While direct patent literature explicitly detailing the use of this compound as a starting material for a marketed drug is not readily apparent, the chemical principles and the applications of analogous compounds strongly support its value as a versatile intermediate in pharmaceutical research and development. For instance, a patent for the synthesis of the antihypertensive drug Amlodipine describes the use of related 1,4-dihydropyridine (B1200194) intermediates, which can be synthesized from precursors bearing similarities to the target compound. epo.org
Contribution to the Development of New Therapeutic Agents
Research into the derivatives of this compound and its analogs has led to the discovery of new molecules with potential therapeutic applications. The dimethoxyphenyl acetyl scaffold serves as a template that can be chemically modified to interact with various biological targets.
A significant finding is the synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its copper(II) complex. In silico analysis of this compound predicted potential spasmolytic activity, highlighting a promising avenue for future drug development. The synthesis involved the ortho-acylation of a precursor amide, demonstrating a practical route to new bioactive molecules from a dimethoxyphenyl scaffold.
The versatility of the diacetylbenzene core is further illustrated by the synthesis of chalcone (B49325) derivatives from 1,3-diacetylbenzene, which have been investigated for their biological potential. epo.org Chalcones are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The synthesis of bis-chalcones from this compound could lead to compounds with enhanced or novel biological profiles.
The following table summarizes the types of bioactive compounds that can be potentially synthesized from this compound based on the reactivity of its functional groups and the known applications of similar molecules.
| Class of Compound | Potential Synthetic Route | Potential Biological Activity |
| Bis-Chalcones | Claisen-Schmidt condensation with aromatic aldehydes | Anti-inflammatory, Antimicrobial, Anticancer |
| Bis-Pyrazoles | Reaction with hydrazine (B178648) derivatives | Analgesic, Anti-inflammatory |
| Bis-Isoxazoles | Reaction with hydroxylamine | Various, depending on substitution |
| Benzodiazepines | Condensation with o-phenylenediamines (after conversion to a chalcone) | Anxiolytic, Anticonvulsant |
Future Research Directions and Unexplored Avenues for 1 5 Acetyl 2,4 Dimethoxyphenyl Ethanone
Investigation of Novel Biological Activities and Pharmacological Targets
The core structure of 1-(5-acetyl-2,4-dimethoxyphenyl)ethanone, featuring a dimethoxy-substituted phenyl ring with two acetyl groups, is analogous to various biologically active molecules. This suggests that the compound could be a valuable starting point for drug discovery programs. Future research should focus on systematically screening this molecule for a range of biological activities.
Based on the activities of structurally similar compounds, several therapeutic areas are worth investigating. For instance, acetosyringone, which also possesses a substituted acetophenone (B1666503) structure, is known to have anti-inflammatory, anti-asthmatic, and analgesic properties. nih.gov Derivatives of trimethoxyphenyl (TMP) have demonstrated cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization. nih.gov Furthermore, various heterocyclic compounds derived from acetylphenyl precursors have shown significant antimicrobial effects against pathogenic bacteria and fungi. nih.govmdpi.com
Future research should therefore involve broad-spectrum screening to identify and validate potential therapeutic effects.
Table 1: Proposed Biological Screening Areas for this compound
| Therapeutic Area | Potential Pharmacological Target(s) | Rationale Based on Analogous Compounds |
|---|---|---|
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) | Acetosyringone, a related phenol, exhibits anti-inflammatory activity. nih.gov |
| Anticancer | Tubulin polymerization, Protein kinases | Trimethoxyphenyl analogues show cytotoxicity and interfere with microtubule formation. nih.gov |
| Antimicrobial | Bacterial cell wall synthesis enzymes, Fungal enzymes | Acetyl-substituted oxadiazolines and thiazolopyridines show potent antibacterial and antifungal activity. nih.govmdpi.com |
| Analgesic | Peripheral nervous system targets | Acetosyringone is reported to have non-narcotic analgesic effects. nih.gov |
Development of More Efficient and Sustainable Synthetic Methodologies
Efficient and environmentally benign synthesis is a cornerstone of modern chemistry. While a synthetic route for this compound exists, there is considerable room for improvement. The reported synthesis involves the methylation of 1-(5-acetyl-2,4-dihydroxyphenyl)-1-ethanone using methyl iodide and potassium carbonate in N,N-dimethyl-formamide (DMF), achieving a yield of 87%. lookchem.com
Future research could focus on developing methodologies that are more sustainable and efficient. This includes:
Green Solvents: Replacing DMF, a solvent with reproductive toxicity concerns, with greener alternatives like anisole, cyclopentyl methyl ether (CPME), or even solvent-free conditions.
Alternative Methylating Agents: Investigating the use of dimethyl carbonate, which is a less toxic methylating agent compared to methyl iodide.
Catalytic Approaches: Exploring catalytic methods, such as phase-transfer catalysis, to improve reaction rates and reduce the amount of base required.
Table 2: Comparison of Existing and Proposed Synthetic Approaches
| Method | Reagents | Solvent | Advantages | Disadvantages/Areas for Improvement |
|---|---|---|---|---|
| Existing Method | 1-(5-acetyl-2,4-dihydroxyphenyl)-1-ethanone, Methyl iodide, K₂CO₃ | DMF | High yield (87%). lookchem.com | Use of hazardous reagent (methyl iodide) and solvent (DMF). |
| Proposed Green Method | 1-(5-acetyl-2,4-dihydroxyphenyl)-1-ethanone, Dimethyl carbonate | Anisole or CPME | Utilizes non-toxic reagents and greener solvents; improves safety profile. | May require optimization to achieve comparable yields. |
| Proposed Catalytic Method | As above, with a phase-transfer catalyst | Biphasic system | Reduced reaction times and milder conditions. | Catalyst selection and separation may add complexity. |
| Proposed One-Pot Strategy | Starting from simpler precursors via a multicomponent reaction | Ethanol (B145695) or other green solvents | High atom economy, reduced waste, and fewer purification steps. mdpi.comresearchgate.net | Requires significant initial research to establish a viable reaction pathway. |
Advanced Spectroscopic Characterization Techniques
Thorough structural elucidation is critical for understanding the properties of a molecule. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are fundamental researchgate.netdmed.org.ua, advanced methods can provide deeper insights into the structure and behavior of this compound.
Future work should employ a suite of advanced spectroscopic techniques:
Two-Dimensional (2D) NMR: Techniques such as COSY, HSQC, and HMBC should be used for the definitive assignment of all proton and carbon signals, which is especially important for a molecule with several similar chemical environments.
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula with high precision. mdpi.com
Single-Crystal X-ray Diffraction: This remains the gold standard for determining the three-dimensional molecular structure in the solid state. nih.gov It would provide precise bond lengths, bond angles, and information on the molecule's conformation. Furthermore, it can reveal details about intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the crystal packing. nih.govresearchgate.net
Solid-State NMR (ssNMR): To study the compound in its solid, crystalline form, providing complementary information to X-ray diffraction and allowing for the study of polymorphism.
In-depth Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, in-depth computational studies could accelerate its development.
Key areas for computational investigation include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can predict spectroscopic data (NMR, IR) to corroborate experimental findings. DFT can also be used to calculate molecular orbitals (HOMO/LUMO) and electrostatic potential maps to understand the molecule's reactivity.
Molecular Docking: Once potential biological targets are identified (as in section 8.1), molecular docking can be used to predict the binding mode and affinity of the compound within the target's active site. mdpi.com This can help prioritize experimental screening and guide the design of more potent derivatives.
Pharmacophore Modeling: If a set of active derivatives is synthesized, pharmacophore models can be built to identify the key structural features required for biological activity. youtube.com
ADME/Tox Prediction: In silico tools like SwissADME can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the parent compound and its virtual derivatives. mdpi.comdmed.org.ua This early assessment of "drug-likeness" can help filter out compounds with unfavorable profiles before committing to synthesis.
Exploration of New Derivatization Pathways and Chemical Space
The structure of this compound is ripe for chemical modification, allowing for the exploration of a wide chemical space to create a library of novel compounds for biological testing. youtube.com The two acetyl groups are particularly attractive handles for derivatization.
Future research should explore various synthetic transformations:
Condensation Reactions: The methyl ketones of the acetyl groups can undergo base-catalyzed condensation (e.g., Claisen-Schmidt condensation) with various aldehydes to produce chalcone-like α,β-unsaturated ketones. researchgate.netdmed.org.ua Chalcones are a well-known class of compounds with diverse biological activities.
Heterocycle Formation: The acetyl groups can serve as precursors for a wide range of heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles researchgate.net, while other reagents can lead to the formation of isoxazoles, pyrimidines, or oxadiazolines. nih.gov
Functional Group Interconversion: The ketone functionalities can be reduced to secondary alcohols, which can then be esterified or etherified. The methoxy (B1213986) groups on the phenyl ring could be selectively demethylated to phenols, providing new sites for modification.
Table 3: Potential Derivatization Pathways for this compound
| Reaction Site | Reaction Type | Potential Products |
|---|---|---|
| Acetyl Group (C=O) | Claisen-Schmidt Condensation | Chalcones and their analogues dmed.org.ua |
| Acetyl Group (C=O) | Reaction with Hydrazines | Pyrazole (B372694) derivatives researchgate.net |
| Acetyl Group (C=O) | Reduction | Di-alcohol derivatives |
| Methoxy Groups (-OCH₃) | Demethylation | Dihydroxy-diacetyl-benzene derivatives |
| Aromatic Ring | Electrophilic Substitution | Halogenated or nitrated derivatives |
Translational Research and Preclinical Development Considerations
Should initial screenings identify promising biological activity, a clear path for translational research must be established. This involves moving the lead compound from a laboratory curiosity toward a potential therapeutic candidate.
A preclinical development plan for a promising derivative of this compound would include:
Lead Optimization: Synthesizing a focused library of analogues based on the derivatization pathways in section 8.5 to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of Action (MoA) Elucidation: Conducting detailed biochemical and cellular assays to determine how the compound exerts its biological effect. For example, if anticancer activity is observed, studies would include cell cycle analysis and apoptosis assays. nih.gov
In Vitro Safety and Toxicology: Assessing the cytotoxicity of lead compounds against a panel of normal human cell lines to establish a therapeutic index. nih.govmdpi.com
Experimental ADME Studies: Moving beyond in silico predictions to in vitro experiments using, for example, liver microsomes to study metabolic stability and identify potential metabolites.
In Vivo Efficacy Studies: If a compound shows high potency and a good safety profile in vitro, the next step would be to evaluate its efficacy in established animal models of the target disease.
By systematically addressing these unexplored avenues, the scientific community can fully evaluate the potential of this compound and its derivatives, potentially leading to the discovery of novel chemical probes or future therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 1-(5-Acetyl-2,4-dimethoxyphenyl)ethanone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with selective functionalization of the phenyl ring. For example, nitration or Friedel-Crafts acylation can introduce acetyl groups, followed by methoxylation via alkylation with methyl iodide under basic conditions. Solvent selection (e.g., ethanol or methanol) and temperature control (60–80°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How can researchers address discrepancies in spectroscopic data during structural characterization of this compound?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from residual solvents, tautomerism, or isomer formation. To resolve this, use deuterated solvents for NMR, perform variable-temperature NMR studies to detect tautomeric shifts, and cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Computational tools like DFT can simulate spectra for comparison .
Q. What analytical techniques are most reliable for confirming the purity and identity of this compound?
- Methodological Answer : Combine HPLC with UV detection (λ = 254 nm) for purity assessment, GC-MS for volatile byproduct analysis, and differential scanning calorimetry (DSC) to verify melting points. For structural confirmation, 2D NMR techniques (COSY, HSQC) resolve overlapping signals, while X-ray crystallography provides unambiguous atomic positions .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?
- Methodological Answer : Reductive amination or catalytic hydrogenation can probe the stability of the acetyl group. For oxidation, use potassium permanganate or ozone to track carbonyl group transformations. Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) and trapping intermediates with radical scavengers (e.g., TEMPO) elucidate reaction pathways. Computational modeling (DFT) predicts transition states and energy barriers .
Q. How do steric and electronic effects of the 2,4-dimethoxy groups influence the compound’s biological interactions?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target enzymes like cytochrome P450 or kinases. Comparative studies with analogs lacking methoxy groups (via site-directed mutagenesis or synthetic deletion) isolate electronic contributions. Surface plasmon resonance (SPR) quantifies binding kinetics in real time .
Q. What strategies mitigate challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ parallel synthesis using automated reactors to vary substituents (e.g., halogens, amino groups) at the 5-position. Protect the acetyl group with tert-butyldimethylsilyl (TBS) ethers during methoxy substitution to prevent undesired side reactions. Use design of experiments (DoE) to optimize reaction parameters (e.g., pH, catalyst loading) .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity with orthogonal methods (e.g., LC-MS, elemental analysis). Meta-analyses of published data can identify trends obscured by variability. Use isogenic cell lines or organoid models to reduce biological noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
